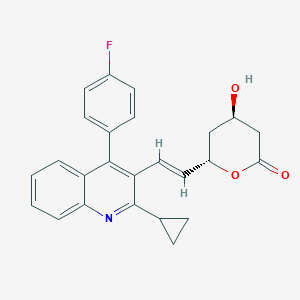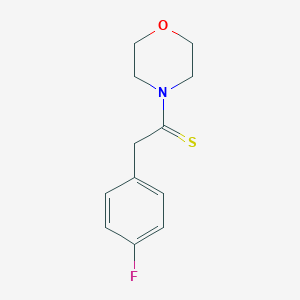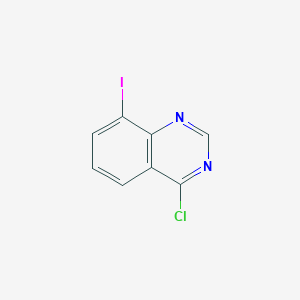
4-Chloro-8-iodoquinazoline
Vue d'ensemble
Description
4-Chloro-8-iodoquinazoline (CIQ) is an organic molecule with a unique structure and properties. It is a quinazoline derivative with a chlorine atom at the 4-position and an iodine atom at the 8-position. CIQ has a wide range of potential applications in different fields due to its unique structure and properties.
Applications De Recherche Scientifique
Agents anticancéreux
“4-Chloro-8-iodoquinazoline” est utilisé dans la synthèse de 4-anilinoquinazolines, qui ont été largement étudiées comme agents anticancéreux potentiels . Ces composés peuvent inhiber certaines récepteurs tyrosine kinases (RTKs) exprimées par les tumeurs malignes, y compris le récepteur bêta du facteur de croissance dérivé des plaquettes (PDGFR-β), le récepteur du facteur de croissance épidermique vasculaire (VEGFR-2) et le récepteur du facteur de croissance épidermique (EGFR) . De plus, ces composés peuvent agir comme agents perturbateurs vasculaires et inhibiteurs de la polymérisation de la tubuline, contribuant à l'apoptose .
N-arylation assistée par micro-ondes
L'N-arylation assistée par micro-ondes des 4-chloroquinazolines dans le THF/H2O a rapidement et efficacement donné une bibliothèque de nouvelles 6-halo-2-phényl-4-anilinoquinazolines substituées . La méthodologie était compatible avec de nombreuses N-méthylanilines substituées en ortho, méta et para, ainsi qu'avec des anilines substituées et a fourni les 4-anilinoquinazolines correspondantes avec de bons rendements .
Propriétés antiprolifératives
<a data-citationid="084f1
Safety and Hazards
4-Chloro-8-iodoquinazoline is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Orientations Futures
Mécanisme D'action
Target of Action
4-Chloro-8-iodoquinazoline is a derivative of quinazoline, a class of compounds known to inhibit some receptor tyrosine kinases (RTKs) expressed by malignant tumors . These RTKs include platelet-derived growth factor receptor beta (PDGFR-β), vessel epidermal growth factor receptor (VEGFR-2), and epidermal growth factor receptor (EGFR) . These receptors play crucial roles in cell proliferation, survival, and differentiation, and their overexpression or mutation is often associated with cancer .
Mode of Action
It is known that quinazoline derivatives can inhibit the aforementioned rtks . This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival, thereby exerting an anticancer effect .
Biochemical Pathways
Upon inhibiting the RTKs, this compound disrupts several biochemical pathways. These include the PI3K/Akt/mTOR pathway, which regulates cell growth and survival, and the Ras/Raf/MEK/ERK pathway, which controls cell proliferation . The disruption of these pathways leads to the inhibition of cancer cell growth .
Pharmacokinetics
It is known that quinazoline derivatives generally have good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the bioavailability of the compound, which is crucial for its therapeutic effect .
Result of Action
The inhibition of RTKs and disruption of downstream signaling pathways by this compound result in the suppression of cancer cell proliferation and survival . This leads to the reduction of tumor growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the compound’s stability and efficacy . Moreover, the presence of certain enzymes in the body can influence the metabolism of the compound, thereby affecting its bioavailability and therapeutic effect .
Analyse Biochimique
Biochemical Properties
Quinazoline derivatives, a class of compounds to which 4-Chloro-8-iodoquinazoline belongs, have been widely investigated for their potential as antitumor agents . They can inhibit some receptor tyrosine kinases (RTKs) expressed by malignant tumors
Cellular Effects
Some quinazoline derivatives have shown promising antiproliferative properties against tumor cells
Molecular Mechanism
Some quinazoline derivatives have been found to inhibit RTKs, contributing to their potential as antitumor agents
Propriétés
IUPAC Name |
4-chloro-8-iodoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2/c9-8-5-2-1-3-6(10)7(5)11-4-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEUDFPLOIQUOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559800 | |
| Record name | 4-Chloro-8-iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125096-73-3 | |
| Record name | 4-Chloro-8-iodoquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125096-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-8-iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why are researchers interested in synthesizing polycarbo-substituted imidazo[1,2-c]quinazolines?
A1: The research highlights the potential of imidazo[1,2-c]quinazoline derivatives in medicinal chemistry. Specifically, this class of compounds has shown promising cytotoxic activity, particularly against cancer cell lines. [, ] Researchers are synthesizing various derivatives to explore their structure-activity relationships and potentially discover new anticancer agents.
Q2: How were the polycarbo-substituted 2H-imidazo[1,2-c]quinazolines synthesized in the study?
A2: The synthesis involved a multi-step process starting with 2-aryl-6-bromo-4-chloro-8-iodoquinazolines. [] First, amination with 2-aminoethanol followed by acid-promoted cyclodehydration yielded 5-aryl-9-bromo-7-iodo-2,3-dihydro-2H-imidazo[1,2-c]quinazolines. Then, these intermediates underwent either sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions or a one-pot Sonogashira/Stille coupling to introduce diverse polycarbo-substitutions on the imidazo[1,2-c]quinazoline core.
Q3: What is the significance of investigating the "Structure-Activity Relationship" (SAR) of these compounds?
A3: Understanding the SAR is crucial for optimizing the biological activity of potential drug candidates. By systematically modifying the structure of the imidazo[1,2-c]quinazolines, researchers can determine which structural features contribute to cytotoxicity and to what extent. This knowledge helps guide the design of more potent and selective anticancer agents. While the provided abstracts don't present specific SAR findings, they highlight the synthesis of diversely functionalized derivatives as a step towards such investigations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


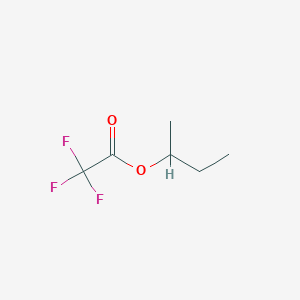
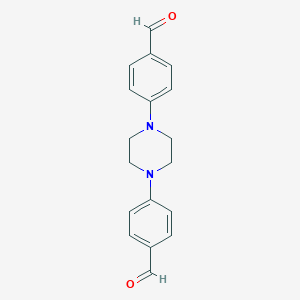
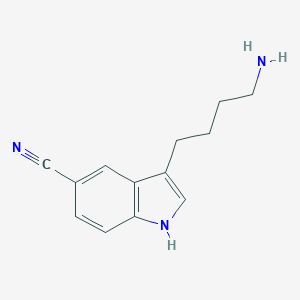
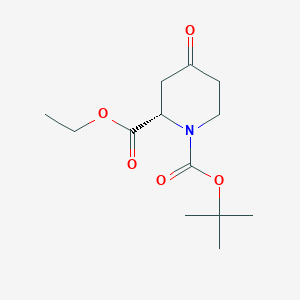
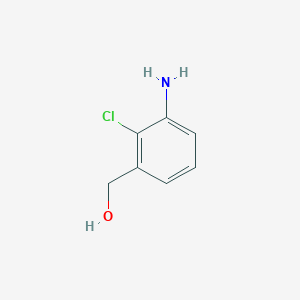
![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)
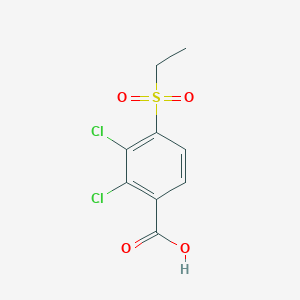
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)

![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)
